molecular formula C18H15FN4O2S B14972217 5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B14972217
M. Wt: 370.4 g/mol
InChI Key: XSULQIUWPUIDPD-UHFFFAOYSA-N
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Description

5-(2-FLUOROBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorobenzamido Group: This step may involve the acylation of the thiazole ring with 2-fluorobenzoyl chloride in the presence of a base.

    Attachment of the 4-Methylphenylamino Group: This can be done through nucleophilic substitution reactions where the amino group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicine, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Industrially, it could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, compounds like this may interact with proteins or nucleic acids, inhibiting or modulating their function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzamido)-2-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxamide
  • 5-(2-Bromobenzamido)-2-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxamide
  • 5-(2-Iodobenzamido)-2-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxamide

Uniqueness

The presence of the fluorine atom in 5-(2-FLUOROBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE may confer unique properties, such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its halogenated analogs.

Properties

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(2-fluorobenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H15FN4O2S/c1-10-6-8-11(9-7-10)21-18-22-14(15(20)24)17(26-18)23-16(25)12-4-2-3-5-13(12)19/h2-9H,1H3,(H2,20,24)(H,21,22)(H,23,25)

InChI Key

XSULQIUWPUIDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N

Origin of Product

United States

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